N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea

Catalog No.
S14350989
CAS No.
868591-22-4
M.F
C9H11N3S2
M. Wt
225.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea

CAS Number

868591-22-4

Product Name

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea

IUPAC Name

1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

InChI

InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13)

InChI Key

GNVZACZRPMWNQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(CCC#N)C(=S)N

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is an organic compound classified under thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This particular compound features a cyanoethyl group and a thienylmethyl group attached to the nitrogen atoms of the thiourea moiety, contributing to its unique chemical properties and potential biological activities .

Chemical Structure

  • Molecular Formula: C9_9H11_{11}N3_3S2_2
  • Molecular Weight: 225.3 g/mol
  • IUPAC Name: 1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea
  • CAS Number: 868591-22-4

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the cyano group into an amine group, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: The thienylmethyl group may participate in electrophilic aromatic substitution reactions, often facilitated by catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The specific products formed from these reactions depend on the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Research into N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea suggests potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound may influence its interaction with biological targets such as enzymes or receptors, modulating their activity and possibly leading to therapeutic applications .

The synthesis of N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. This reaction is generally conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution reactions.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea has several notable applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: The compound is studied for its potential biological activity, including antimicrobial or anticancer properties.
  • In Medicine: It may act as a pharmaceutical intermediate or active ingredient in drug formulations.
  • In Industry: This compound can be utilized in the production of polymers, dyes, and other industrial chemicals .

The mechanism by which N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea exerts its effects is closely related to its structure. The cyanoethyl and thienylmethyl groups are thought to influence the compound’s binding affinity and specificity towards various molecular targets. Ongoing research aims to elucidate these interactions further, potentially revealing new therapeutic pathways .

Similar Compounds

  • Thiourea: The parent compound that lacks both the cyanoethyl and thienylmethyl groups.
  • N-Methylthiourea: A derivative featuring a methyl group attached to the nitrogen atom.
  • N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is distinct due to the combination of both cyanoethyl and thienylmethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other thiourea derivatives, potentially enhancing its utility in various applications .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.03943971 g/mol

Monoisotopic Mass

225.03943971 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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